2-(Thiophen-2-yl)phenol
Overview
Description
Synthesis Analysis
The synthesis of 2-(Thiophen-2-yl)phenol derivatives involves several key strategies, including oxidative polymerization and copper(I)-catalyzed tandem transformations. Kaya and Aydın (2012) describe the synthesis of a phenol-based polymer through oxidative polycondensation, employing NaOCl as the oxidant in an aqueous alkaline medium (Kaya & Aydın, 2012). Additionally, Xu et al. (2010) detail a copper(I)-catalyzed process for synthesizing 2-(Phenylthio)phenols, demonstrating the versatility of 2-(Thiophen-2-yl)phenol in chemical synthesis (Xu, Wan, Mao, & Pan, 2010).
Molecular Structure Analysis
The molecular structure of 2-(Thiophen-2-yl)phenol derivatives has been extensively studied through spectroscopic methods and quantum chemical calculations. Ulaş (2021) conducted theoretical and experimental investigations, including FTIR, UV, NMR studies, and density functional theory (DFT) calculations, to analyze the structural properties of alkylaminophenol compounds, highlighting the compatibility of theoretical and experimental data (Ulaş, 2021).
Chemical Reactions and Properties
2-(Thiophen-2-yl)phenol and its derivatives undergo various chemical reactions, contributing to their diverse chemical properties. The compound's ability to participate in oxidative polymerization and C-S coupling/C-H functionalization reactions underscores its reactivity and potential for creating novel materials with tailored properties.
Physical Properties Analysis
The physical properties of 2-(Thiophen-2-yl)phenol derivatives, such as solubility, thermal stability, and electrical conductivity, have been characterized to understand their behavior in different conditions. The synthesis and characterization of poly(2-phenylthieno[3,4-b]thiophene) by Neef, Brotherston, and Ferraris (1999) reveal insights into the low band gap and high electrical conductivity of these polymers, indicating their potential for electronic applications (Neef, Brotherston, & Ferraris, 1999).
Chemical Properties Analysis
The chemical properties of 2-(Thiophen-2-yl)phenol, such as its reactivity, oxidation states, and ability to form complexes with metals, are central to its applications in synthesis and materials science. Its role as a ligand in forming ytterbium complexes, as reported by Zhou et al. (2007), demonstrates the compound's utility in coordination chemistry and catalyst design (Zhou et al., 2007).
Scientific Research Applications
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Medicinal Chemistry
- Thiophene-based analogs are a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
- Methods of Application: The synthesis of thiophene derivatives involves heterocyclization of various substrates .
- Outcomes: Thiophene derivatives exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
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Industrial Chemistry and Material Science
- Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .
- Methods of Application: The synthesis of thiophene derivatives involves heterocyclization of various substrates .
- Outcomes: Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
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Fabrication of Organic Light-Emitting Diodes (OLEDs)
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Organic Synthesis
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Pharmaceutical Industry
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Synthesis of Imidazole Derivatives
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Synthesis of Benzoxazol-2-yl Imidazoles
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Synthesis of Thiophene Derivatives
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Ionophore Based on Thiocyanate-Selective Electrodes
- 2-(Thiophen-2-yl)phenol can be used in the synthesis of manganese(II) ionophore based on thiocyanate-selective electrodes .
- Methods of Application: The synthesis involves the reaction of 2-(Thiophen-2-yl)phenol with other reagents .
- Outcomes: The synthesis results in the formation of manganese(II) ionophore based on thiocyanate-selective electrodes .
Safety And Hazards
2-(Thiophen-2-yl)phenol may cause irritation to the eyes, skin, and respiratory tract . It is recommended to avoid direct contact and to wear appropriate protective gloves and eye protection when using . Good ventilation conditions should be maintained during operation and inhalation of its vapors should be avoided .
Future Directions
Thiophene derivatives, including 2-(Thiophen-2-yl)phenol, have shown important pharmacological activities and find large application in material science . The results revealed in a study lay the foundation for the development of future RNase L-modulating small molecules with new scaffold and improved potency . Another study disclosed that 2-(Thiophen-2-yl)phenol is a suitable chemical platform to develop tighter mPGES-1 inhibitors .
properties
IUPAC Name |
2-thiophen-2-ylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8OS/c11-9-5-2-1-4-8(9)10-6-3-7-12-10/h1-7,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGXFRPBULGVNKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CS2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90393695 | |
Record name | 2-(thiophen-2-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90393695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Thiophen-2-yl)phenol | |
CAS RN |
106584-13-8 | |
Record name | 2-(thiophen-2-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90393695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(thiophen-2-yl)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.262.057 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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